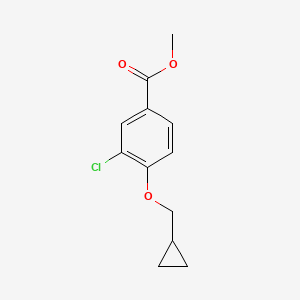
Methyl 3-chloro-4-(cyclopropylmethoxy)benzoate
Cat. No. B8814108
M. Wt: 240.68 g/mol
InChI Key: APEPJDVCAWLUBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08163729B2
Procedure details


The product was prepared according to the general procedure for aminopyrazole synthesis (route A1) from pyridine-2-carboxylic acid methyl ester (3.0 g, 21.9 mmol, 1.0 eq). The crude was precipitated from HCl to give the title product as a solid (2.2 g, yield: 69%) which was used directly for the next step.



Name
Yield
69%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1C=CNN=1.COC(=O)C1C=CC(OCC2CC2)=C(Cl)C=1.CO[C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][N:28]=1)=[O:26]>>[O:26]=[C:25]([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][N:28]=1)[C:2]#[N:1]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NNC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=CC(=C(C=C1)OCC1CC1)Cl)=O
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=NC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product was prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude was precipitated from HCl
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(C#N)C1=NC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: PERCENTYIELD | 69% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
